2-Fluoronaphthalene

Vue d'ensemble

Description

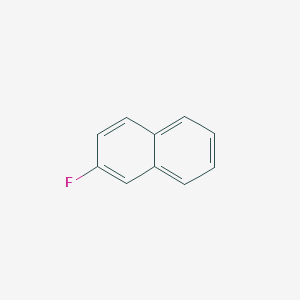

2-Fluoronaphthalene: is an organic compound with the chemical formula C₁₀H₇F . It is a derivative of naphthalene, where one hydrogen atom is replaced by a fluorine atom at the second position. This compound is a colorless liquid with a fragrant odor and is used in various chemical applications due to its unique properties .

Applications De Recherche Scientifique

2-Fluoronaphthalene has several scientific research applications, including:

Analytical Chemistry: Used as a reference standard in high-performance liquid chromatography (HPLC) for the determination of analytes in pharmaceutical ingredients.

Environmental Analysis: Serves as an internal standard for the determination of fluoride in biological samples by gas chromatography-mass spectrometry (GC-MS).

Radiation Chemistry: Investigated as a candidate for suppressing dissociative electron attachment in fluorinated polymers used in ionizing radiation.

Mécanisme D'action

Target of Action

2-Fluoronaphthalene is an organic compound that is widely used in organic synthesis . .

Mode of Action

It is known that the incorporation of fluorine into an organic compound can favorably alter its physicochemical properties with respect to biological activity, stability, and lipophilicity . This suggests that this compound may interact with its targets in a manner that leverages these altered properties.

Pharmacokinetics

The physicochemical properties of this compound, such as its molecular weight and lipophilicity, may influence its bioavailability .

Result of Action

Given its wide use in organic synthesis , it is likely that its effects are largely dependent on the specific context of its use.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. It is also flammable at high temperatures and should be kept away from fire and high-temperature environments .

Analyse Biochimique

Molecular Mechanism

It’s possible that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

There is currently no available information on the effects of different dosages of 2-Fluoronaphthalene in animal models

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-Fluoronaphthalene involves the reaction of 2-naphthol with para-toluene sulfochloride (or para-toluenesulfonic acid) to produce para-toluenesulfonic acid-2-naphthyl. This intermediate then reacts under the catalysis of tertiary amine bidentate ligand and metallic copper in an aprotic solvent with a high boiling point to yield this compound .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process avoids the use of dangerous toxic materials such as diazoimido compounds, making it safer and more efficient for industrial applications .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Fluoronaphthalene undergoes various chemical reactions, including:

Aromatic Nucleophilic Substitution (S_NAr): This reaction involves the substitution of the fluorine atom with a nucleophile, such as a methylthiolate ion, under specific conditions.

Suzuki–Miyaura Coupling: This reaction forms carbon-carbon bonds using boron reagents and palladium catalysts.

Common Reagents and Conditions:

Aromatic Nucleophilic Substitution: Typically involves methylthiolate ion in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Suzuki–Miyaura Coupling: Utilizes boron reagents and palladium catalysts under mild and functional group tolerant conditions.

Major Products:

Aromatic Nucleophilic Substitution: Produces substituted naphthalene derivatives.

Suzuki–Miyaura Coupling: Results in the formation of biaryl compounds.

Comparaison Avec Des Composés Similaires

- 1-Fluoronaphthalene

- 4-Fluoro-1-naphthaldehyde

- 4-Fluoro-2-naphthaldehyde

- 1-Fluoro-2-naphthaldehyde

Comparison: 2-Fluoronaphthalene is unique due to its specific substitution pattern, which influences its reactivity and applications. For instance, 1-Fluoronaphthalene has a different substitution position, leading to variations in its chemical behavior and reactivity in nucleophilic substitution reactions . The presence of a formyl group in compounds like 4-Fluoro-1-naphthaldehyde further alters their reactivity and applications .

Activité Biologique

2-Fluoronaphthalene, a derivative of naphthalene with a fluorine atom at the 2-position, has garnered attention in various fields, particularly in medicinal chemistry and pharmacology. This article delves into its biological activity, examining its interactions with biological systems, potential therapeutic applications, and relevant research findings.

This compound is characterized by its molecular formula . The presence of fluorine significantly alters the compound's physicochemical properties, influencing its reactivity and biological interactions. Fluorinated compounds often exhibit enhanced lipophilicity, which can improve their absorption and distribution in biological systems .

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Research indicates that the compound can influence enzyme activity, particularly those involved in metabolic processes. The mechanism often involves the formation of hydrogen bonds between the hydroxyl groups of related derivatives and biological molecules, leading to alterations in their structure and function.

Potential Therapeutic Applications

- Antiviral Activity : Fluorinated compounds are known for their therapeutic potential against viral infections. For instance, this compound derivatives have shown promise in antiviral drug development due to their ability to modify nucleoside structures, enhancing their efficacy against viruses like HIV and HCV .

- Antitumor Properties : Preliminary studies suggest that this compound may exhibit antitumor activity. The structural modifications introduced by fluorination can enhance the selectivity and potency of anticancer agents.

- Antifungal Activity : Some derivatives of this compound have demonstrated antifungal properties against strains such as Candida albicans, indicating its potential use in treating fungal infections.

Research Findings

Several studies have explored the biological effects of this compound:

- Enzyme Interaction Studies : Research has shown that this compound can modulate the activity of various enzymes involved in metabolic pathways. For example, it has been observed to influence cytochrome P450 enzymes, which are crucial for drug metabolism.

- Case Studies on Antimutagenicity : A study evaluating fluoroaryl derivatives highlighted that this compound exhibited significant antimutagenic activity in Salmonella assays, suggesting a protective effect against mutagenic compounds .

- Structure-Activity Relationship (SAR) Analysis : Investigations into SAR have revealed that the introduction of fluorine alters the electronic distribution within molecules, affecting their biological behavior. This modification can enhance the efficacy of compounds as potential drugs .

Comparative Analysis

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Antiviral, Antitumor | Modulation of enzyme activity |

| 1-Chloromethyl-2-fluoronaphthalene | Antifungal | Nucleophilic substitution reactions |

| 2′-Fluoro nucleosides | Antiviral | Inhibition of viral replication |

Propriétés

IUPAC Name |

2-fluoronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F/c11-10-6-5-8-3-1-2-4-9(8)7-10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAGQBTMEEISJLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80186033 | |

| Record name | 2-Fluoronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80186033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

323-09-1 | |

| Record name | 2-Fluoronaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=323-09-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoronaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000323091 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Fluoronaphthalene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26048 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Fluoronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80186033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-fluoronaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.728 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 2-Fluoronaphthalene?

A1: The molecular formula of this compound is C10H7F, and its molecular weight is 146.16 g/mol.

Q2: What spectroscopic techniques are commonly used to characterize this compound?

A2: Several spectroscopic techniques are employed to characterize this compound, including:* Nuclear Magnetic Resonance (NMR) Spectroscopy:

* 1H NMR: Provides information about the hydrogen atoms' environment within the molecule. [, , ] * 13C NMR: Offers insights into the carbon backbone structure and bonding environment. [, , , ] * 19F NMR: Specifically analyzes the fluorine atom's electronic environment and interactions within the molecule. [, , , ]* UV-Vis Absorption Spectroscopy: Reveals information about electronic transitions within the molecule and is particularly useful for studying excited states. []* Fluorescence Spectroscopy: Offers insights into the molecule's excited state behavior and interactions within different environments. [, , ] * Microwave Spectroscopy: Helps determine the molecule's structure and rotational constants. [, ]

Q3: How does the fluorine atom influence the spectroscopic properties of naphthalene?

A3: The introduction of a fluorine atom in naphthalene impacts its spectroscopic properties in several ways:

- Chemical Shifts: In NMR spectroscopy, fluorine's high electronegativity significantly affects the chemical shifts of nearby carbon and hydrogen nuclei, providing valuable structural information. [, , , , ]

- Spin-Spin Coupling: Fluorine participates in long-range spin-spin coupling with both carbon and hydrogen nuclei, offering further insights into the molecule's structure and bonding. [, , , ]

- Electronic Transitions: The presence of fluorine can alter the energy levels within the molecule, leading to shifts in UV-Vis absorption and fluorescence spectra. [, ]

Q4: What is unique about the crystal structure of this compound compared to naphthalene?

A4: this compound exhibits polymorphism, meaning it can exist in different crystalline forms. Interestingly, while most simple β-substituted naphthalene derivatives, including this compound, adopt a specific crystal structure (Type 1), 2-naphthol, surprisingly, aligns with naphthalene itself, forming a distinct structural subfamily (Type 2). [, ]

Q5: How does the fluorine atom in this compound influence its solid-state properties?

A5: The fluorine atom's presence leads to interesting phenomena in this compound's solid-state:* Dielectric Absorption: A unique dielectric absorption in the low-frequency region has been observed in this compound crystals. This phenomenon is attributed to the dynamic nature of disorder within its crystal structure. []* Thermal Expansion Anisotropy: Studies have revealed significant anisotropy in the thermal expansion of the disordered form of this compound (Form I). This anisotropy suggests a non-trivial relationship between its structure and thermal expansion properties. []* Solid Solution Formation: this compound readily forms solid solutions with other naphthalene derivatives, such as 2-chloronaphthalene and 2-naphthol. These solid solutions exhibit interesting phase behavior and interdiffusion properties. [, , ]

Q6: How does the reactivity of this compound differ from other 2-substituted naphthalenes in metalation reactions?

A6: While metalation of this compound typically results in regioisomeric mixtures, other 2-substituted naphthalenes, such as 2-(trifluoromethyl)naphthalene, can be selectively deprotonated at either the 1- or 3-position depending on the reagent used. This difference arises from the varying electronic and steric effects of the substituents. []

Q7: How is computational chemistry used to study this compound?

A7: Computational methods play a crucial role in understanding this compound's properties and reactivity. Some applications include:

- Structure Determination: Computational calculations can help determine molecular geometry, bond lengths, and vibrational frequencies, complementing experimental spectroscopic data. [, ]

- Electronic Structure Analysis: Computational tools can calculate electron density distribution, molecular orbitals, and other electronic properties, providing insights into reactivity and spectroscopic behavior. [, ]

- Reaction Mechanism Studies: Simulations can explore reaction pathways, transition states, and intermediates, aiding in understanding reaction mechanisms and predicting product outcomes. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.